SKI-349 Demonstrates >10-Fold Enhanced SphK1 Inhibition and Potency in Glioblastoma vs. SKI-178
In a direct head-to-head comparison, SKI-349 exhibits significantly greater potency against sphingosine kinase 1 (SphK1) and glioblastoma cell growth compared to its parent compound, SKI-178. The IC50 for SphK1 inhibition was approximately 2 μM for SKI-349, a substantial improvement over the approximately 35 μM for SKI-178 [1]. This increased target potency translates to enhanced cellular activity, with SKI-349 showing an LC50 for growth inhibition in glioblastoma (GBM) cell lines and GBM stem cells that is approximately 10-fold lower (4-74 nM) than that of SKI-178 (272-506 nM) [1].
| Evidence Dimension | In vitro SphK1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | ≈2 μM |
| Comparator Or Baseline | SKI-178: ≈35 μM |
| Quantified Difference | ~17.5-fold more potent |
| Conditions | In vitro SK1 activity assay |
Why This Matters
This quantifiable, superior potency over its predecessor ensures that lower concentrations of SKI-349 are required to achieve equivalent target engagement, reducing potential off-target effects and compound consumption in experimental systems.
- [1] Lee S, Hengst J. DDIS-15. SPECIFIC SPHINGOSINE KINASE 1 INHIBITORS FOR MALIGNANT GLIOMA TREATMENT. Neuro-Oncology. 2016;18(suppl_6):vi50. View Source
